Cas no 2228184-09-4 (2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid)

2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid
- 2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid
- EN300-1790003
- 2228184-09-4
-
- インチ: 1S/C13H16O3/c1-8-3-4-9(2)10(7-8)13(5-6-13)11(14)12(15)16/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)
- InChIKey: LKAHZKUTAGLBMB-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(C2C=C(C)C=CC=2C)CC1
計算された属性
- せいみつぶんしりょう: 220.109944368g/mol
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57.5Ų
2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790003-10.0g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1790003-1.0g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1790003-5.0g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1790003-0.05g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1790003-1g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1790003-0.25g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1790003-10g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1790003-5g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1790003-0.5g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1790003-2.5g |
2-[1-(2,5-dimethylphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228184-09-4 | 2.5g |
$2940.0 | 2023-09-19 |
2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acidに関する追加情報
Introduction to 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2228184-09-4)
2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228184-09-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a cyclopropyl moiety attached to an aromatic ring system, which often confers unique structural and functional properties. The presence of a hydroxyacetic acid functional group further enhances its potential as a building block for more complex pharmacophores.
The structural framework of 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid incorporates several key features that make it of interest to researchers. The cyclopropyl group, a three-membered carbon ring, is known for its rigidity and ability to influence the conformational flexibility of adjacent molecular structures. This characteristic is particularly valuable in drug design, where precise spatial orientation of functional groups can dictate binding affinity and efficacy. The aromatic ring system, specifically a 2,5-dimethylphenyl group, introduces lipophilicity and potential interactions with biological targets such as enzymes and receptors.
The hydroxyacetic acid moiety (-CH(OH)COOH) adds another layer of functionality, providing both acidic and alcoholic properties. This duality allows the compound to engage in hydrogen bonding and salt formation, which are critical for interactions with biological systems. Such structural attributes make 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid a promising candidate for further derivatization and exploration in medicinal chemistry.
In recent years, there has been growing interest in compounds that combine structural novelty with biological activity. The cyclopropyl-substituted aromatic compounds have been studied for their potential applications in the development of small-molecule inhibitors and modulators. For instance, derivatives of this class have shown promise in inhibiting specific enzymes implicated in metabolic disorders and inflammatory pathways. The hydroxyacetic acid component further enhances the pharmacological profile by enabling diverse chemical modifications that can fine-tune biological activity.
One of the most compelling aspects of 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid is its versatility as a synthetic intermediate. Researchers have utilized this compound to construct more complex molecules with tailored properties. For example, its incorporation into peptidomimetics has allowed for the development of novel scaffolds that mimic natural bioactive peptides while avoiding their inherent limitations such as degradation or immunogenicity. This approach has been particularly fruitful in the design of protease inhibitors and receptor antagonists.
The pharmacokinetic properties of 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid are also subjects of interest. Studies have indicated that the cyclopropyl group can influence metabolic stability and oral bioavailability, making it a valuable feature for drug candidates. Additionally, the presence of both acidic and alcoholic functional groups allows for formulation flexibility, enabling the creation of salts or esters that may improve solubility or stability.
Recent advancements in computational chemistry have further enhanced the exploration of CAS No. 2228184-09-4. Molecular modeling studies have been employed to predict binding interactions with target proteins, providing insights into potential mechanisms of action. These simulations have guided experimental efforts by highlighting key regions for modification and optimization. Such interdisciplinary approaches are crucial for accelerating the discovery process in modern drug development.
The synthetic methodologies employed in preparing 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid are also noteworthy. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been developed to achieve high yields and purity levels. These synthetic strategies not only contribute to the availability of the compound for research purposes but also serve as templates for designing other structurally related molecules.
In conclusion,CAS No 2228184-09-4, corresponding to 2-1-(2,5-dimethylphenyl)cyclopropyl-2-hydroxyacetic acid, represents a significant compound in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its combination of a rigid cyclopropyl group, an electron-deficient aromatic system, and a versatile hydroxyacetic acid moiety positions it as a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and innovative synthetic strategies, CAS No 2228184-09-4 is likely to play an increasingly important role in advancing our understanding of molecular interactions and disease treatment.
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